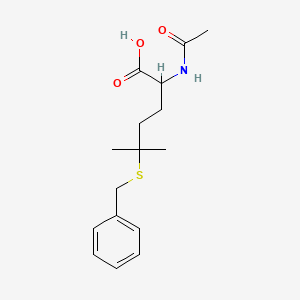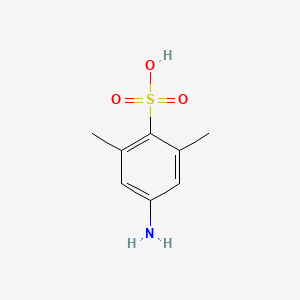
Siponic SK
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Siponic SK is a useful research compound. Its molecular formula is C5H10S and its molecular weight is 102.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Siponic SK involves several steps, each requiring specific reaction conditions. The exact synthetic routes are proprietary and not publicly disclosed. general synthetic methods for similar compounds typically involve multi-step organic synthesis, including reactions such as condensation, cyclization, and functional group modifications. These reactions are often carried out under controlled temperatures and pressures, using catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound likely involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization, distillation, and chromatography to ensure the compound’s purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Siponic SK undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. These products can include various derivatives and intermediates that may have distinct properties and applications.
Applications De Recherche Scientifique
Siponic SK has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions, possibly through its interaction with specific molecular targets.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of Siponic SK involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction interference. The exact molecular targets and pathways depend on the compound’s structure and the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Siponic SK can be compared with other similar compounds, such as:
Siponic A: Known for its antimicrobial properties.
Siponic B: Investigated for its potential in cancer therapy.
Siponic C: Used in the synthesis of specialty polymers.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its broad range of scientific research applications make it a valuable compound in multiple fields.
Propriétés
Numéro CAS |
69671-09-6 |
|---|---|
Formule moléculaire |
C5H10S |
Poids moléculaire |
102.20 g/mol |
Nom IUPAC |
prop-1-ene;thiirane |
InChI |
InChI=1S/C3H6.C2H4S/c1-3-2;1-2-3-1/h3H,1H2,2H3;1-2H2 |
Clé InChI |
ZNEOZZJDOIYIOS-UHFFFAOYSA-N |
SMILES canonique |
CC=C.C1CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


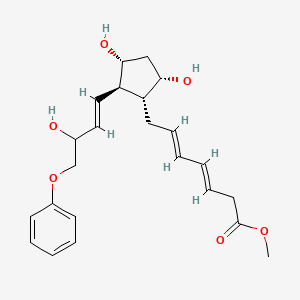
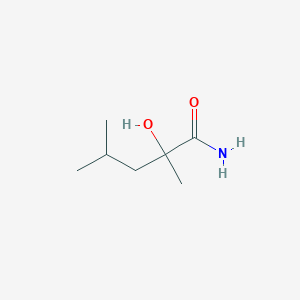
![Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate](/img/structure/B14481399.png)

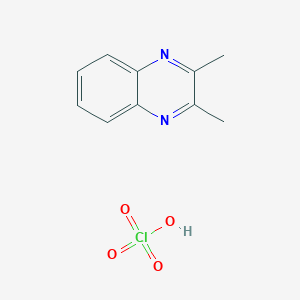


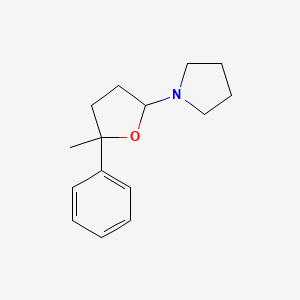
![Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl-](/img/structure/B14481441.png)
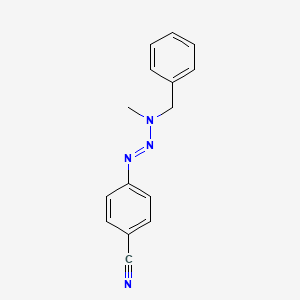

![N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide](/img/structure/B14481456.png)
